N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 4-methoxybenzamide moiety at position 6. The 4-methoxybenzamide group is a recurring pharmacophore in bioactive molecules, often influencing binding affinity and metabolic stability .
Synthetic routes for analogous benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) involve reactions between benzoyl chlorides or benzoic acids with amino alcohols, followed by characterization via NMR, IR, and X-ray crystallography . Similar methods may apply to the target compound, though its benzofuran core and multiple methoxy groups would require specialized optimization.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)16-5-9-19(30-2)10-6-16)14-22(20)33-25(15)24(28)17-7-12-21(31-3)23(13-17)32-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCTVMWEYBJIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using reagents like benzoyl chloride in the presence of a base such as pyridine.
Methoxylation: Methoxy groups are introduced through methylation reactions, typically using methyl iodide and a base like potassium carbonate.
Final Coupling: The final step involves coupling the benzofuran derivative with 4-methoxybenzoyl chloride under conditions that facilitate amide bond formation, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a probe in biochemical assays to elucidate mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and benzoyl groups can facilitate binding to active sites, while the benzofuran core provides structural rigidity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Motifs :
- Benzofuran Core: The target compound’s benzofuran ring contrasts with simpler benzene cores (e.g., etobenzanid, a pesticide) or oxygen-rich benzodioxin systems (e.g., 956745-54-3, ).
- This contrasts with chloro or trifluoromethyl substituents in pesticides like etobenzanid, which improve electrophilicity and pesticidal activity .
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and features a unique structure that suggests various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol. Its IUPAC name reflects its intricate structure, which includes both benzofuran and dimethoxybenzoyl moieties.
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO5 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YKUJPCSBUWMVLP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways critical for various cellular functions.
- Gene Expression Modulation : There is potential for affecting the expression of genes related to cell growth and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, compounds derived from similar structures have shown promising in vitro antiproliferative activity against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In studies measuring DPPH radical-scavenging activity, it demonstrated moderate activity compared to standard antioxidants like ascorbic acid at concentrations around 100 μg/mL . This suggests potential applications in preventing oxidative stress-related diseases.
Study 1: Anticancer Efficacy
A study published in PubMed reported the synthesis of various derivatives similar to this compound and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited potent anticancer activity, significantly inhibiting cell proliferation compared to control agents like doxorubicin .
Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on the anti-inflammatory effects of compounds related to this benzamide structure. The findings suggested that these compounds could effectively reduce markers of inflammation in cellular models, indicating their potential as therapeutic agents for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
